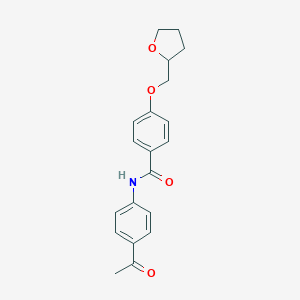![molecular formula C13H18N2O3S B250522 Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate](/img/structure/B250522.png)
Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ETB or Ethyl Thienylcarbonyl Hydrazono Butanoate. It is a yellowish crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. ETB has been extensively studied for its biological and pharmacological properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of ETB is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. ETB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
ETB has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ETB is its ease of synthesis, which makes it readily available for use in laboratory experiments. It is also relatively stable and can be stored for long periods of time without significant degradation. However, its insolubility in water can make it difficult to work with in certain applications.
List of
Direcciones Futuras
There are several future directions for research involving ETB. Some of these include:
1. Further studies on the mechanism of action of ETB to better understand its biological and pharmacological properties.
2. Development of new drug candidates based on the structure of ETB for the treatment of various diseases.
3. Investigation of the potential use of ETB in the development of new materials such as polymers and coatings.
4. Studies on the environmental impact of ETB and its potential toxicity to humans and other organisms.
5. Exploration of the potential use of ETB in the field of nanotechnology.
Conclusion:
In conclusion, Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, stability, and unique chemical properties make it a promising candidate for drug development and other applications. Further research is needed to fully understand its biological and pharmacological properties and to explore its potential uses in various fields.
Métodos De Síntesis
The synthesis of ETB involves the reaction of ethyl acetoacetate with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with 2-bromoethyl ethyl ether to yield ETB. This process is relatively simple and can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
ETB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, ETB has shown promising anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
In biochemistry, ETB has been used as a tool to study the mechanism of action of enzymes and other biological molecules. Its ability to bind to proteins and other biomolecules has made it a valuable tool for researchers in this field.
In material science, ETB has been studied for its potential use in the development of new materials such as polymers and coatings. Its unique chemical properties make it an attractive candidate for these applications.
Propiedades
Fórmula molecular |
C13H18N2O3S |
|---|---|
Peso molecular |
282.36 g/mol |
Nombre IUPAC |
ethyl (3E)-2-ethyl-3-(thiophene-2-carbonylhydrazinylidene)butanoate |
InChI |
InChI=1S/C13H18N2O3S/c1-4-10(13(17)18-5-2)9(3)14-15-12(16)11-7-6-8-19-11/h6-8,10H,4-5H2,1-3H3,(H,15,16)/b14-9+ |
Clave InChI |
BSUHTGMDZDEBDK-NTEUORMPSA-N |
SMILES isomérico |
CCC(/C(=N/NC(=O)C1=CC=CS1)/C)C(=O)OCC |
SMILES |
CCC(C(=NNC(=O)C1=CC=CS1)C)C(=O)OCC |
SMILES canónico |
CCC(C(=NNC(=O)C1=CC=CS1)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250443.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)

![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
